Antimonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

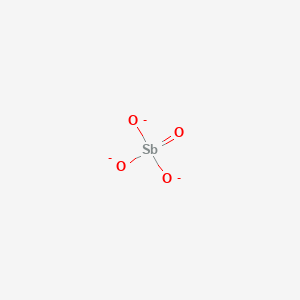

Antimonate(3-) is a trivalent inorganic anion obtained by removal of all three protons from antimonic acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an this compound(2-).

Applications De Recherche Scientifique

Catalysis and Sensing Applications

Nanostructured antimonates have emerged as promising materials for catalysis and sensing applications. Research indicates that cobalt antimonate exhibits remarkable catalytic properties, particularly in gas sensing. These materials can detect various gases such as acetone and ethanol due to their oxidative catalytic reactivity and stability under harsh conditions. The unique electrical properties of these nanostructures enhance sensor performance by altering resistance upon exposure to target gases .

Table 1: Catalytic Properties of Nanostructured Antimonates

| Compound | Application Area | Target Gases Detected | Key Properties |

|---|---|---|---|

| Cobalt this compound | Gas Sensors | Acetone, Ethanol | High stability, fast response |

| Antimony Oxide | Catalysis | Various organic compounds | Good catalytic activity |

Pharmaceutical Applications

Meglumine this compound, a pentavalent antimony compound, is widely used as an antileishmanial agent for treating leishmaniasis. It is produced through the reaction of pentavalent antimony with N-methyl-D-glucamine. The structure and composition of meglumine this compound have been extensively studied to understand its mechanism of action and efficacy. This compound has been a mainstay in leishmaniasis treatment for decades, demonstrating significant therapeutic potential .

Case Study: Efficacy of Meglumine this compound

- Study Design : A comprehensive analysis was conducted to assess the efficacy of meglumine antimonate in treating cutaneous leishmaniasis.

- Findings : The treatment showed a high cure rate with minimal side effects, reinforcing its status as a first-line treatment option.

Environmental Remediation

This compound compounds are increasingly recognized for their role in environmental remediation, particularly in removing antimony from contaminated water sources. Recent studies have explored the use of biosolid biochar modified with zirconium to enhance the sorption capacity for this compound ions (Sb(V)). This approach has shown promising results in mitigating Sb contamination effectively .

Table 2: Environmental Remediation Techniques for this compound

| Technique | Material Used | Efficiency (%) | Notes |

|---|---|---|---|

| Biochar Sorption | Zirconium-coated Biochar | Up to 90% | Effective for Sb(V) removal |

| Diatomaceous Earth Filtration | Diatomaceous Earth | Varies | Cost-effective alternative |

Industrial Applications

Sodium this compound is widely used in the glass industry as a fining agent or degasser, particularly in the production of optical glass and colored television bulbs. Its properties help eliminate bubbles during glass manufacturing processes . Additionally, sodium this compound serves as a flame retardant when combined with halogens, making it valuable in various applications including textiles and plastics.

Propriétés

Formule moléculaire |

O4Sb-3 |

|---|---|

Poids moléculaire |

185.76 g/mol |

Nom IUPAC |

stiborate |

InChI |

InChI=1S/4O.Sb/q;3*-1; |

Clé InChI |

RBGMCBHGBSZGGM-UHFFFAOYSA-N |

SMILES |

[O-][Sb](=O)([O-])[O-] |

SMILES canonique |

[O-][Sb](=O)([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.